molecular formula C16H23NO7 B2644715 Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate CAS No. 477768-41-5

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate

Cat. No.: B2644715
CAS No.: 477768-41-5
M. Wt: 341.36
InChI Key: PQZSDEOXYRPDDX-UHFFFAOYSA-N
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Description

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate: is an organic compound with a complex structure that includes a furan ring, an amino group, and three ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate typically involves the reaction of 2-furylmethylamine with triethyl orthoformate and ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while reduction of the ester groups yields triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetriol .

Scientific Research Applications

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino group are key functional groups that can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Triethyl orthoformate: Used in similar synthetic applications but lacks the furan ring and amino group.

    Ethyl cyanoacetate: Another building block in organic synthesis, but with different reactivity due to the presence of a cyano group.

    Furfurylamine: Contains the furan ring and amino group but lacks the ester functionalities.

Uniqueness

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of three ester groups, a furan ring, and an amino group provides versatility in synthetic chemistry and potential biological activity .

Properties

IUPAC Name

triethyl 2-(furan-2-ylmethylamino)ethane-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZSDEOXYRPDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)NCC1=CC=CO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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